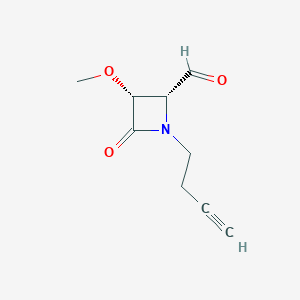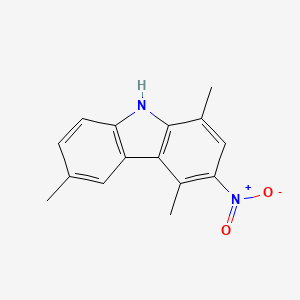
1,4,6-Trimethyl-3-nitrocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Trimethyl-3-nitrocarbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-3-nitrocarbazole typically involves the nitration of 1,4,6-trimethylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6-Trimethyl-3-nitrocarbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4,6-Trimethyl-3-aminocarbazole.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
1,4,6-Trimethyl-3-nitrocarbazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other carbazole derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,4,6-Trimethyl-3-nitrocarbazole involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to intercalate with DNA, potentially leading to cytotoxic effects. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and related pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Trimethyl-3-nitrocarbazole: Similar in structure but with a different methyl group position.
1,4,6-Trimethylcarbazole: Lacks the nitro group, affecting its reactivity and applications.
3-Nitrocarbazole: Lacks the methyl groups, leading to different chemical properties and applications.
Uniqueness
1,4,6-Trimethyl-3-nitrocarbazole is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and biological studies.
Propriétés
Numéro CAS |
188107-72-4 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1,4,6-trimethyl-3-nitro-9H-carbazole |
InChI |
InChI=1S/C15H14N2O2/c1-8-4-5-12-11(6-8)14-10(3)13(17(18)19)7-9(2)15(14)16-12/h4-7,16H,1-3H3 |
Clé InChI |
WPTYHRJSDBRQEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
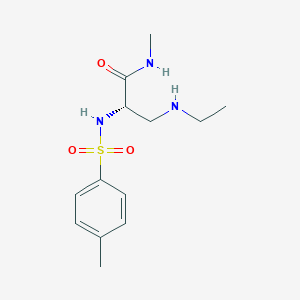
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)

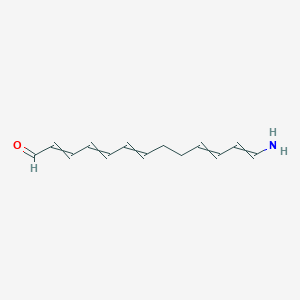
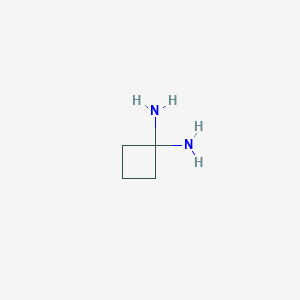

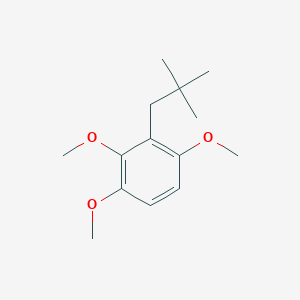
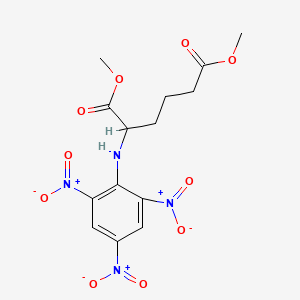
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
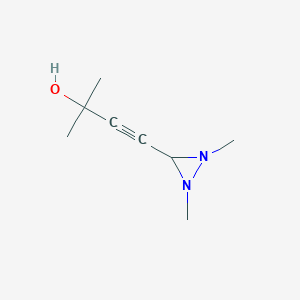
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
